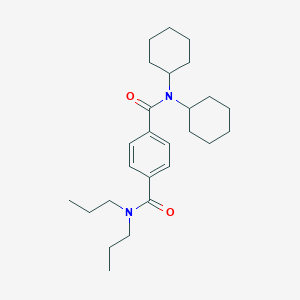![molecular formula C22H15N3O B11542679 N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline](/img/structure/B11542679.png)
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline typically involves the condensation of indenoquinoxalin-11-one with 4-methoxyaniline. The reaction is usually carried out in the presence of acetic acid (AcOH) as a catalyst under reflux conditions . The reaction mixture is then poured into crushed ice to precipitate the product, which is filtered, dried, and recrystallized from a suitable solvent such as dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted indenoquinoxalines .
Wissenschaftliche Forschungsanwendungen
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential bioactivity, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit the activity of certain kinases and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-indeno[1,2-b]quinoxalin-11-one: A closely related compound with similar chemical reactivity and potential pharmacological activities.
4-methoxyaniline: A precursor used in the synthesis of N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline.
Quinoxaline derivatives: A broader class of compounds with diverse chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential bioactivity.
Eigenschaften
Molekularformel |
C22H15N3O |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)indeno[1,2-b]quinoxalin-11-imine |
InChI |
InChI=1S/C22H15N3O/c1-26-15-12-10-14(11-13-15)23-20-16-6-2-3-7-17(16)21-22(20)25-19-9-5-4-8-18(19)24-21/h2-13H,1H3 |
InChI-Schlüssel |
VAWBYKZEESYJCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)


![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)

![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11542645.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11542650.png)
![N-(4-{[(E)-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylidene]amino}phenyl)acetamide](/img/structure/B11542653.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11542656.png)
